6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a quinoline moiety, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the quinoline moiety, and finally, the construction of the pyridazine core. Key steps in the synthesis may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the Quinoline Moiety: Quinoline derivatives can be synthesized via various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Construction of the Pyridazine Core: The pyridazine ring can be formed through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole, quinoline, or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxylate
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxylic acid
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the pyrazole, quinoline, and pyridazine rings in a single molecule allows for diverse interactions with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-quinolin-8-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-12-11-13(2)25(24-12)17-9-8-16(22-23-17)19(26)21-15-7-3-5-14-6-4-10-20-18(14)15/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMRRCKOIHUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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